molecular formula C21H20F3N3O B2688901 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415468-36-7

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B2688901
CAS No.: 2415468-36-7
M. Wt: 387.406
InChI Key: DLMZKFFLJNFJJD-UHFFFAOYSA-N
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Description

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, piperidine ring, and multiple fluorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O/c22-16-2-3-17-20(10-16)25-13-27(21(17)28)12-14-5-7-26(8-6-14)11-15-1-4-18(23)19(24)9-15/h1-4,9-10,13-14H,5-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMZKFFLJNFJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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